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molecular formula C6H6O3 B134861 5-Hydroxy-2-methyl-4H-pyran-4-one CAS No. 644-46-2

5-Hydroxy-2-methyl-4H-pyran-4-one

Cat. No. B134861
M. Wt: 126.11 g/mol
InChI Key: IQXWFHDFTAZGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075299

Procedure details

Kojic acid, 30 g, as added to 150 ml of water and dissolved at 70° C. To the solution was added 30 g of zinc powders and, 90 ml of conc. hydrochloric acid (12 N) was dropwise added to the mixture over 2 hours. The mixture was stirred at the same temperature for 30 minutes. Insoluble matters (zinc powders) were removed and the reaction liquid was cooled to 5° C. After adjusting its pH to 2 with 50% aqueous sodium hydroxide solution, the mixture was concentrated under reduced pressure and the residue was dissolved in 100 ml of dichloromethane. The solution was washed with water (100 ml, 3 times). After drying over anhydrous magnesium sulfate, the system was separated and purified by flash column chromatography (eluting solution; chloroform: methanol=20:1) using Wako Gel C-300 (200 g) to give 2.4 g of the title compound as crystals. Physical data of this compound were identical with those of the compound obtained in Reference Example 11.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9]O.Cl.[OH-].[Na+]>[Zn].O>[OH:8][C:5]1[C:6](=[O:7])[CH:1]=[C:2]([CH3:9])[O:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved at 70° C
ADDITION
Type
ADDITION
Details
was dropwise added to the mixture over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
were removed
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 ml of dichloromethane
WASH
Type
WASH
Details
The solution was washed with water (100 ml, 3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the system was separated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (eluting solution; chloroform: methanol=20:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C(C=C(OC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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